Mitochondrial Respiration and Dehydrogenase Selectivity: Protopine vs. Sanguinarine, Chelerythrine, and Allocryptopine
In submitochondrial particles from mouse liver, protopine and allocryptopine strongly inhibited NADH dehydrogenase activity but had no effect on succinate dehydrogenase activity. In contrast, chelerythrine and sanguinarine inhibited succinate dehydrogenase more strongly than NADH dehydrogenase. Critically, protopine and allocryptopine did not inhibit mitochondrial respiration at all, whereas the quaternary alkaloids (chelerythrine, sanguinarine, berberine, coptisine) produced significant respiratory inhibition [1].
| Evidence Dimension | NADH dehydrogenase inhibition vs. succinate dehydrogenase inhibition vs. mitochondrial respiration |
|---|---|
| Target Compound Data | Strong NADH dehydrogenase inhibition; no succinate dehydrogenase inhibition; no mitochondrial respiration inhibition |
| Comparator Or Baseline | Chelerythrine/sanguinarine: stronger succinate dehydrogenase inhibition; significant mitochondrial respiration inhibition. Allocryptopine: identical selectivity profile to protopine. |
| Quantified Difference | Qualitative categorical difference in enzyme selectivity and respiratory chain effects. |
| Conditions | Mouse liver submitochondrial particles; malate+glutamate or succinate as substrate. |
Why This Matters
For studies requiring NADH dehydrogenase modulation without confounding mitochondrial respiration inhibition, protopine provides a clean tool compound profile unavailable from quaternary benzophenanthridine alkaloids.
- [1] Barreto MC, et al. Inhibition of mouse liver respiration by Chelidonium majus isoquinoline alkaloids. Toxicol Lett. 2003;146(1):37-47. View Source
